(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one
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Overview
Description
(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one: is a steroidal compound belonging to the spirostan family. This compound is characterized by its unique spirostan structure, which includes a spiroketal ring system. It is commonly found in various plant species and has been studied for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of (3beta,5alpha,25R)-spirostan-3-ol to form the corresponding ketone, followed by selective reduction to yield the desired dihydroxy compound . The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification and chemical modification. Techniques such as column chromatography and recrystallization are commonly employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like PCC or potassium permanganate (KMnO4).
Reduction: Formation of alcohols or alkanes using reducing agents such as NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Introduction of functional groups like halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, chromium trioxide (CrO3)
Reducing Agents: NaBH4, LiAlH4
Solvents: Dichloromethane (DCM), ethanol, tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Investigated for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways related to inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with steroid hormone receptors and other cellular proteins.
Comparison with Similar Compounds
Similar Compounds
- (3beta,5alpha,25R)-spirostan-3-ol
- (25R)-5alpha-Spirostan-2alpha,3beta-diol
- (3beta,5alpha,25R)-3-hydroxyspirostan-12-one
Uniqueness
(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one is unique due to its specific dihydroxy and spiroketal structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential pharmacological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H42O5 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one |
InChI |
InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3 |
InChI Key |
HCRGPOQBVFMZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1 |
Origin of Product |
United States |
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